n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
Overview
Description
CP-615003 is a compound developed by Pfizer as a potential anxiolytic drug. It acts as a subtype-selective partial agonist at gamma-aminobutyric acid type A receptors. Despite its promising pharmacological profile, CP-615003 has poor blood-brain barrier penetration, which limits its use primarily to research applications .
Preparation Methods
The synthesis of CP-615003 involves several steps. The key intermediate is N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide. The synthetic route typically involves the following steps:
Formation of the indole core: This is achieved through a cyclization reaction.
Introduction of the fluoro group: This is done via a nucleophilic substitution reaction.
Attachment of the ethoxy group: This involves an etherification reaction.
Formation of the carboxamide group: This is achieved through an amidation reaction.
Chemical Reactions Analysis
CP-615003 undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the indole core, leading to the formation of various oxidized metabolites.
Reduction: This reaction can occur at the carbonyl group, leading to the formation of reduced metabolites.
Substitution: This reaction can occur at the fluoro group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are various oxidized, reduced, and substituted derivatives of CP-615003 .
Scientific Research Applications
CP-615003 has several scientific research applications:
Chemistry: It is used as a research ligand to study the gamma-aminobutyric acid type A receptor.
Biology: It is used to investigate the role of gamma-aminobutyric acid type A receptors in various biological processes.
Medicine: It is used in preclinical studies to evaluate its potential as an anxiolytic drug.
Industry: It is used in the development of new drugs targeting the gamma-aminobutyric acid type A receptor.
Mechanism of Action
CP-615003 exerts its effects by acting as a subtype-selective partial agonist at gamma-aminobutyric acid type A receptors. It binds to these receptors and modulates their activity, leading to anxiolytic effects. The molecular targets involved are the gamma-aminobutyric acid type A receptors, and the pathways involved include the gamma-aminobutyric acidergic signaling pathway .
Comparison with Similar Compounds
CP-615003 is similar to other gamma-aminobutyric acid type A receptor modulators, such as diazepam and alprazolam. CP-615003 is unique in its subtype-selectivity and partial agonist activity. This makes it potentially less sedative and less likely to cause dependence compared to other gamma-aminobutyric acid type A receptor modulators. Similar compounds include:
Diazepam: A non-selective gamma-aminobutyric acid type A receptor agonist.
Alprazolam: A non-selective gamma-aminobutyric acid type A receptor agonist.
Zolpidem: A selective gamma-aminobutyric acid type A receptor agonist.
Properties
CAS No. |
329016-45-7 |
---|---|
Molecular Formula |
C20H24FN3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide |
InChI |
InChI=1S/C20H24FN3O3/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26) |
InChI Key |
YZHJISPIBWKWGY-UHFFFAOYSA-N |
SMILES |
CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F |
Canonical SMILES |
CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F |
Appearance |
Solid powder |
Key on ui other cas no. |
329016-45-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-615,003 N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide monomethanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.